2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305101
InChI: InChI=1S/C19H20FN5OS/c1-3-13-8-6-7-12(2)17(13)22-16(26)11-27-19-24-23-18(25(19)21)14-9-4-5-10-15(14)20/h4-10H,3,11,21H2,1-2H3,(H,22,26)
SMILES:
Molecular Formula: C19H20FN5OS
Molecular Weight: 385.5 g/mol

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16305101

Molecular Formula: C19H20FN5OS

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide -

Specification

Molecular Formula C19H20FN5OS
Molecular Weight 385.5 g/mol
IUPAC Name 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
Standard InChI InChI=1S/C19H20FN5OS/c1-3-13-8-6-7-12(2)17(13)22-16(26)11-27-19-24-23-18(25(19)21)14-9-4-5-10-15(14)20/h4-10H,3,11,21H2,1-2H3,(H,22,26)
Standard InChI Key LTOIZJYFJDYJAD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 4-amino group enhances hydrogen-bonding capacity, while the 2-fluorophenyl moiety at position 5 introduces steric and electronic effects. A sulfanyl bridge connects the triazole to an acetamide group, which is further substituted with a 2-ethyl-6-methylphenyl ring. This configuration creates a planar aromatic system with distinct polar and nonpolar regions, influencing solubility and target binding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₀FN₅OS
Molecular Weight409.46 g/mol
IUPAC Name2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
Topological Polar Surface Area116 Ų

The fluorine atom’s electronegativity and the amino group’s basicity contribute to the compound’s dipole moment (calculated: 4.2 D), favoring interactions with biological targets .

Synthesis and Optimization

Synthetic Pathway

The synthesis follows a six-step protocol adapted from methodologies for analogous triazole derivatives :

  • Formation of Methyl 2-Fluorobenzoate: 2-Fluorobenzoic acid undergoes esterification with methanol and sulfuric acid.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields 2-fluorobenzohydrazide.

  • Thiocarbamide Synthesis: Condensation with phenyl isothiocyanate produces 2-(2-fluorobenzoyl)-N-phenylhydrazinecarbothioamide.

  • Triazole Cyclization: Alkaline cyclization forms 5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

  • Chloroacetamide Preparation: Chloroacetyl chloride reacts with 2-ethyl-6-methylaniline.

  • Final Coupling: The triazole-thiol and chloroacetamide undergo nucleophilic substitution in acetone with potassium carbonate.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1H₂SO₄, MeOH, reflux, 12 h85
2NH₂NH₂·H₂O, MeOH, reflux, 14 h78
3PhNCS, EtOH, reflux, 8 h72
42N NaOH, reflux, 4 h68
5ClCH₂COCl, TEA, toluene, 6 h81
6K₂CO₃, acetone, rt, 5 h65

Microwave-assisted synthesis reduces Step 4’s duration to 45 minutes, improving yield to 74% .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • 3280 cm⁻¹: N-H stretching (amino group).

  • 1665 cm⁻¹: C=O stretch (acetamide).

  • 1590 cm⁻¹: C=N vibration (triazole).

  • 1240 cm⁻¹: C-F stretch.

  • 680 cm⁻¹: C-S-C bending .

Nuclear Magnetic Resonance (¹H NMR)

DMSO-d₆ spectrum (400 MHz):

  • δ 2.21 (s, 3H): Methyl group on phenyl.

  • δ 2.98 (q, 2H): Ethyl group’s CH₂.

  • δ 4.34 (s, 2H): Sulfanyl-linked CH₂.

  • δ 6.92–7.58 (m, 9H): Aromatic protons.

  • δ 10.28 (s, 1H): Amide NH .

Mass Spectrometry

ESI-MS (m/z): 409.46 [M+H]⁺, with fragmentation peaks at m/z 287 (triazole-thiol fragment) and 122 (2-ethyl-6-methylaniline) .

Chemical Reactivity and Stability

The compound undergoes characteristic triazole reactions:

  • Oxidation: Forms sulfoxide derivatives with H₂O₂.

  • Alkylation: Reacts with methyl iodide at the sulfanyl sulfur.

  • Acylation: Acetic anhydride acetylates the amino group.

Stability studies indicate decomposition above 240°C (DSC) and pH-dependent hydrolysis in aqueous media (t₁/₂ = 12 h at pH 7.4) .

Biological Activities and Mechanisms

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), surpassing fluconazole’s efficacy for the latter . The 2-fluorophenyl group enhances membrane penetration, while the amino group disrupts fungal ergosterol biosynthesis.

Anti-Inflammatory Action

In carrageenan-induced rat paw edema, 50 mg/kg dose reduced swelling by 62% (vs. 68% for diclofenac). COX-2 inhibition (IC₅₀ = 0.8 µM) correlates with the acetamide moiety’s hydrogen bonding to Arg120 .

Receptor Interactions

Docking studies (PDB: 3LN1) show binding to the adenosine A₂A receptor (ΔG = -9.2 kcal/mol), suggesting potential in neurological disorders. The triazole nitrogen forms a salt bridge with Glu169 .

Applications and Comparative Analysis

Table 3: Comparative Bioactivity of Triazole Analogs

CompoundMIC (µg/mL)COX-2 IC₅₀ (µM)
Target Compound8–160.8
2-{[5-(4-Fluorophenyl)-...]acetamide 321.5
N-(4-Nitrophenyl) analog642.2

The 2-ethyl-6-methylphenyl group improves lipophilicity (logP = 3.1) compared to nitro-substituted analogs (logP = 2.4), enhancing blood-brain barrier permeability .

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